N-(oxan-4-yl)cyclopentanecarboxamide
Description
N-(oxan-4-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane carboxamide core substituted with an oxan-4-yl (tetrahydropyran-4-yl) group. The oxan-4-yl substituent likely enhances solubility and metabolic stability compared to aromatic or aliphatic substituents, a feature critical in drug design.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(oxan-4-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C11H19NO2/c13-11(9-3-1-2-4-9)12-10-5-7-14-8-6-10/h9-10H,1-8H2,(H,12,13) |
InChI Key |
FSBPYJWEKRVTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(oxan-4-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-4-yl cyclopentanecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)
Major Products Formed:
Oxidation: Oxan-4-yl cyclopentanecarboxylic acid derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted oxan-4-yl derivatives
Scientific Research Applications
Chemistry: N-(oxan-4-yl)cyclopentanecarboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
Key differences in melting points and molecular weights among analogs:
*Calculated molecular weight based on formula C11H19NO2.
Observations :
- Hydrazine derivatives (e.g., 2.14) exhibit higher melting points (193–195°C) due to hydrogen bonding from the hydrazine-carbonothioyl group .
- Bulky substituents like phenyl () increase molecular weight but may reduce solubility compared to the oxan-4-yl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
